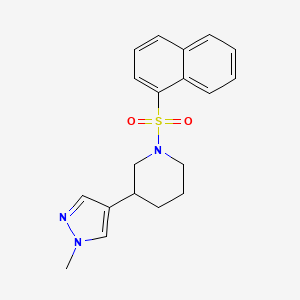

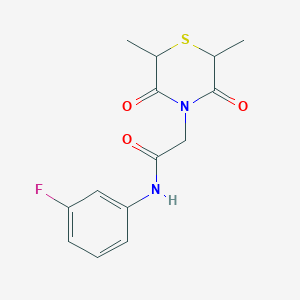

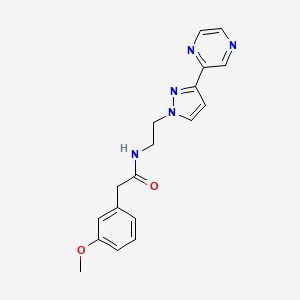

![molecular formula C5H9NO4 B2838984 2-[(Methoxycarbonyl)(methyl)amino]acetic acid CAS No. 116714-27-3](/img/structure/B2838984.png)

2-[(Methoxycarbonyl)(methyl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(Methoxycarbonyl)(methyl)amino]acetic acid” is a chemical compound with the empirical formula C4H7NO4 . It has a molecular weight of 133.10 .

Molecular Structure Analysis

The InChI code for “2-[(Methoxycarbonyl)(methyl)amino]acetic acid” is 1S/C5H9NO4/c1-6(3-4(7)8)5(9)10-2/h3H2,1-2H3,(H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-[(Methoxycarbonyl)(methyl)amino]acetic acid” is a solid at room temperature . The compound’s IUPAC name is [(methoxycarbonyl)(methyl)amino]acetic acid .Wissenschaftliche Forschungsanwendungen

Altering Solution Properties and Acidity

Research indicates that substituting electron-withdrawing groups, such as methoxy and methylthio, at the alpha-position of aliphatic carboxylic acids increases their acidity. This principle was applied to bilirubin analogues to potentially modify their solubility properties, hinting at broader applications in modifying the physical properties of biochemical compounds for improved functionality or analysis (Boiadjiev & Lightner, 1998).

Neuroprotective Drug Development

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) has been explored as a potential neuroprotective drug. Labeling with C-11 and subsequent PET studies in rats revealed significant accumulation in the cortical brain areas, suggesting its ability to cross the blood-brain barrier and potentially serve in neurological treatments or imaging (Yu et al., 2003).

Synthetic Chemistry and Heterocyclic Systems

The compound has utility in synthetic chemistry, notably in the preparation of heterocyclic systems. For example, it has been used in the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, indicating its role in creating complex molecules with potential pharmacological activities (Selič et al., 1997).

Antibacterial Compound Synthesis

Research into synthesizing 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids, with modifications at the 3-position, demonstrated significant in vitro Gram-positive antibacterial activity. This work illustrates the compound's relevance in developing new antibacterial agents (Kim et al., 1984).

Modulation of Catalytic Processes

The compound's derivatives have been studied for their role in modulating catalytic processes, such as methanol carbonylation to acetic acid, highlighting its potential in industrial chemistry to enhance or modify chemical reactions for more efficient production processes (Gregor et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The exact mode of action of 2-[(Methoxycarbonyl)(methyl)amino]acetic acid is currently unknown due to the lack of specific studies on this compound . Like other amino acids and derivatives, it may participate in protein synthesis or other biochemical reactions .

Biochemical Pathways

It’s possible that this compound could be involved in various biochemical reactions due to its amino acid structure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(Methoxycarbonyl)(methyl)amino]acetic acid . For instance, extreme pH or temperature might affect its stability or interaction with its targets. The presence of other molecules might influence its absorption, distribution, metabolism, or excretion.

Eigenschaften

IUPAC Name |

2-[methoxycarbonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6(3-4(7)8)5(9)10-2/h3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEXOJXRRPCPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

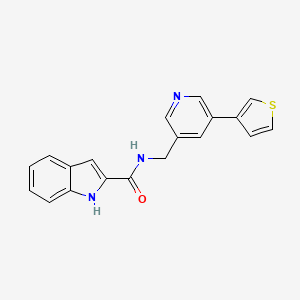

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

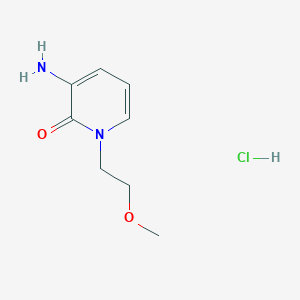

![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

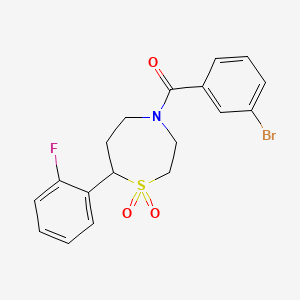

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)